1-(2-Bromophenyl)cyclopropanecarboxylic acid
CAS No.: 124276-87-5
Cat. No.: VC21315236
Molecular Formula: C10H9BrO2
Molecular Weight: 241.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 124276-87-5 |
---|---|
Molecular Formula | C10H9BrO2 |
Molecular Weight | 241.08 g/mol |
IUPAC Name | 1-(2-bromophenyl)cyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C10H9BrO2/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) |
Standard InChI Key | BJFFZQJYJMQPHY-UHFFFAOYSA-N |
SMILES | C1CC1(C2=CC=CC=C2Br)C(=O)O |
Canonical SMILES | C1CC1(C2=CC=CC=C2Br)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
1-(2-Bromophenyl)cyclopropanecarboxylic acid features a cyclopropane ring with a carboxylic acid group and a 2-bromophenyl group attached to the same carbon atom. The strained three-membered cyclopropane ring contributes to the compound's reactivity, while the bromine atom at the ortho position of the phenyl ring enhances its electrophilic character. The carboxylic acid group provides opportunities for various transformations, including esterification, amidation, and reduction reactions.
Physical and Chemical Properties
The physical and chemical properties of 1-(2-Bromophenyl)cyclopropanecarboxylic acid reflect its structural features and functional groups. The compound exists as a solid at room temperature, with specific properties listed in Table 1.
Table 1: Physical and Chemical Properties of 1-(2-Bromophenyl)cyclopropanecarboxylic acid
Property | Value |
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Molecular Formula | C₁₀H₉BrO₂ |
Molecular Weight | 241.08 g/mol |
CAS Number | 124276-87-5 |
Physical State | Solid |
Boiling Point | Approximately 349.0±42.0°C at 760 mmHg (predicted) |
LogP | 2.63720 (estimated) |
Polar Surface Area (PSA) | 37.30000 |
The presence of the carboxylic acid group contributes to the compound's ability to form hydrogen bonds, affecting its solubility in polar solvents. The bromine atom influences the electronic distribution within the molecule, potentially impacting its reactivity in various chemical transformations .
Identification Data
The compound can be identified through various spectroscopic and analytical techniques. Key identification parameters are provided in Table 2.
Table 2: Identification Data for 1-(2-Bromophenyl)cyclopropanecarboxylic acid
Parameter | Value |
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IUPAC Name | 1-(2-bromophenyl)cyclopropane-1-carboxylic acid |
InChI | InChI=1S/C10H9BrO2/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) |
InChI Key | BJFFZQJYJMQPHY-UHFFFAOYSA-N |
SMILES | C1CC1(C2=CC=CC=C2Br)C(=O)O |
Alternative Names | Cyclopropanecarboxylic acid, 1-(2-bromophenyl)- |
Preparation Methods
Synthetic Routes
The synthesis of 1-(2-Bromophenyl)cyclopropanecarboxylic acid typically involves reactions that form the cyclopropane ring with the appropriate substituents. Common synthetic approaches include the reaction of a bromophenyl compound with a cyclopropane derivative. One frequently employed method involves substitution reactions between a bromine atom on the benzene ring and a hydrogen atom on the cyclopropane ring.
Reaction Conditions
The synthesis of this compound requires controlled conditions to ensure high yield and purity. Typical reaction conditions may include:
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Temperature control to manage the reactivity of the cyclopropane formation
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Use of appropriate catalysts to facilitate the desired transformations
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Inert atmosphere conditions to prevent unwanted side reactions
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Careful pH control, particularly important for reactions involving the carboxylic acid group
Industrial Production Methods
Industrial production of 1-(2-Bromophenyl)cyclopropanecarboxylic acid may employ large-scale chemical reactors where reactants are combined under carefully controlled conditions. The process typically includes several steps:
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Initial reaction to form the basic structure
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Purification steps to remove impurities
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Crystallization to obtain the product in solid form
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Drying processes to achieve the desired purity levels
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Quality control testing to ensure consistency and purity
These industrial methods are designed to maximize yield while maintaining cost-effectiveness and product quality.
Chemical Reactivity
Types of Reactions
1-(2-Bromophenyl)cyclopropanecarboxylic acid can participate in various chemical reactions, primarily involving its functional groups:
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Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents, allowing for the introduction of diverse substituents at the phenyl ring.
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Oxidation Reactions: The carboxylic acid group can undergo oxidation to form different derivatives, though this is less common due to the carboxylic acid already being in a high oxidation state.
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Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives, providing a route to additional functional group transformations.
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Coupling Reactions: The bromophenyl group makes this compound suitable for various coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which are valuable in organic synthesis.
Common Reagents and Conditions
Different reactions require specific reagents and conditions:
Table 3: Common Reagents and Conditions for Reactions of 1-(2-Bromophenyl)cyclopropanecarboxylic acid
Reaction Type | Reagents | Conditions | Expected Products |
---|---|---|---|
Substitution | Organolithium or Grignard reagents | Anhydrous conditions, low temperature | Substituted cyclopropanecarboxylic acids |
Reduction | Lithium aluminum hydride, Sodium borohydride | Controlled temperature, inert atmosphere | Alcohols, aldehydes |
Coupling | Palladium catalysts, boronic acids | Heated conditions, appropriate base | Coupled products with extended aromatic systems |
Esterification | Alcohols, acid catalysts | Reflux conditions | Esters of cyclopropanecarboxylic acid |
These reactions demonstrate the versatility of 1-(2-Bromophenyl)cyclopropanecarboxylic acid as a building block in organic synthesis, allowing for diverse structural modifications.
Applications in Scientific Research
Role in Organic Synthesis
1-(2-Bromophenyl)cyclopropanecarboxylic acid serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure, featuring a cyclopropane ring, a carboxylic acid group, and a bromophenyl substituent, provides multiple sites for further chemical transformations. This versatility makes it particularly useful in the construction of compounds with specific structural features required for various applications.
Use in Medicinal Chemistry
In medicinal chemistry, 1-(2-Bromophenyl)cyclopropanecarboxylic acid can serve as a precursor for developing compounds with potential pharmacological activities. The presence of the cyclopropane ring can confer specific conformational constraints that may influence a molecule's binding to biological targets. Additionally, the bromine atom provides a site for further functionalization through various coupling reactions, enabling the creation of diverse chemical libraries for drug discovery .
Industrial Applications
Beyond laboratory settings, this compound has potential applications in industrial contexts, particularly in the production of specialty chemicals and advanced materials. Its well-defined structure and reactivity make it a reliable building block for creating compounds with specific properties required in various industrial sectors.
Biological Activity
Pharmacological Properties
Research suggests that 1-(2-Bromophenyl)cyclopropanecarboxylic acid and its derivatives may exhibit various pharmacological activities. The biological properties of this compound class are often attributed to their ability to interact with specific molecular targets in biological systems. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acids, potentially modulating protein activity.
Structure-Activity Relationships
The biological activity of 1-(2-Bromophenyl)cyclopropanecarboxylic acid is influenced by its structural features. The position of the bromine atom on the phenyl ring (ortho position in this case) can significantly affect its interactions with biological targets. Additionally, the cyclopropane ring introduces specific conformational constraints that may influence binding affinities and selectivity for various biological receptors.
Comparative Analysis
Comparison with Similar Compounds
1-(2-Bromophenyl)cyclopropanecarboxylic acid can be compared with structurally related compounds to understand the impact of specific structural modifications on chemical and biological properties. Table 4 provides a comparative analysis of this compound with related derivatives.
Table 4: Comparative Analysis of 1-(2-Bromophenyl)cyclopropanecarboxylic acid and Related Compounds
Compound | Structure Feature | Biological Activity | Chemical Reactivity |
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1-(2-Bromophenyl)cyclopropanecarboxylic acid | Bromine at ortho position | Potential anti-inflammatory, anticancer, neuroprotective | Reactive at bromine position, carboxylic group |
1-(3-Bromophenyl)cyclopropanecarboxylic acid | Bromine at meta position | Moderate anti-cancer activity | Different electronic effects due to bromine position |
1-(4-Bromophenyl)cyclopropanecarboxylic acid | Bromine at para position | Varies based on targets | Different steric effects |
2-(2-Bromophenyl)cyclopropanecarboxylic acid | Different cyclopropane configuration | Anti-inflammatory potential | Similar reactivity with positional differences |
This comparison highlights how subtle structural variations, such as the position of the bromine atom or the configuration of the cyclopropane ring, can lead to significant differences in biological activity and chemical behavior.
Structure-Activity Relationships
The structure-activity relationships observed in these compounds suggest that:
These structure-activity relationships provide valuable insights for designing new compounds with optimized properties for specific applications.
Research Findings and Future Perspectives
Current Research
Current research on 1-(2-Bromophenyl)cyclopropanecarboxylic acid focuses on exploring its potential applications in medicinal chemistry and material science. Studies investigating its biological activities suggest promising directions for future development, particularly in the areas of anti-inflammatory, anticancer, and neuroprotective agents.
Case studies with this compound and its derivatives have shown:
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Significant reduction in inflammatory markers in preclinical models
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Selective cytotoxicity against certain cancer cell lines
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Protective effects in neurodegeneration models
Future Applications
The versatile structure of 1-(2-Bromophenyl)cyclopropanecarboxylic acid suggests several potential future applications:
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Development of targeted therapeutic agents with improved selectivity and reduced side effects
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Creation of novel materials with specific physical or chemical properties
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Use in catalytic systems for various chemical transformations
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Applications in agricultural chemistry for the development of crop protection agents
Research Gaps
Despite the promising aspects of 1-(2-Bromophenyl)cyclopropanecarboxylic acid, several research gaps remain:
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Limited data on long-term stability under various conditions
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Incomplete understanding of structure-activity relationships in biological systems
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Need for more efficient and environmentally friendly synthetic routes
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Limited exploration of potential applications beyond medicinal chemistry
Addressing these research gaps could unlock additional applications and enhance the utility of this compound in various scientific and industrial contexts.
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